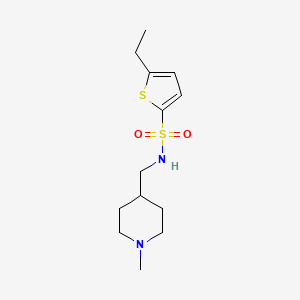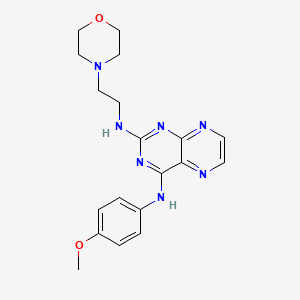
5-ethyl-N-((1-methylpiperidin-4-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-N-((1-methylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, also known as EMD-1214063, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide-containing compounds, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Occurrence and Sources
- Indoor and Outdoor Air Sources : A study highlights the presence of perfluorinated alkyl sulfonamides (PFASs), including N-methylperfluorooctane sulfonamidoethanol (MeFOSE), in indoor air, house dust, and outdoor air. The study found that indoor air concentrations were significantly higher than outdoor, indicating indoor sources contribute to outdoor contamination. The partitioning to house dust was underpredicted by existing models, suggesting a complex interaction between air and dust that may involve oversaturation of dust with PFASs or high activity coefficients of PFASs in octanol (Shoeib et al., 2005).
Human Exposure
- Human Exposure Assessment : The same study estimated human exposure through inhalation and dust ingestion based on median air and dust concentrations. Inhalation (assuming 100% absorption) and dust ingestion pathways contributed to approximately 40 and approximately 20 ng d(-1) respectively. For children, dust ingestion was the dominant pathway, accounting for approximately 44 ng d(-1) (Shoeib et al., 2005).
Environmental and Health Monitoring
- Polyfluoroalkyl Compounds in Population : A study measured concentrations of polyfluoroalkyl compounds (PFCs), including perfluorooctane sulfonic acid (PFOS), in serum samples from the U.S. population. The study found prevalent exposures to several PFCs and provided a baseline for the population's exposure, which is crucial for setting research priorities and understanding health implications (Calafat et al., 2007).
Therapeutic Applications
- Active Therapeutic Moiety of Sulphasalazine : Research has been conducted to identify the active therapeutic component of Sulphasalazine, a drug used for treating ulcerative colitis. It was found that 5-aminosalicylic acid (5-A.S.A.) is the active therapeutic part of the drug, suggesting the significance of the sulfonamide structure in the drug's therapeutic action (Khan et al., 1977).
Risk Factors and Adverse Reactions
- Sulfonamide Hypersensitivity Reactions : A study investigated sulfonamide hypersensitivity reactions and found a correlation with the slow acetylation phenotype. This suggests a genetic predisposition to adverse reactions based on the metabolism of sulfonamides, highlighting the importance of understanding individual variations in drug metabolism and detoxification pathways (Rieder et al., 1991).
Propiedades
IUPAC Name |
5-ethyl-N-[(1-methylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S2/c1-3-12-4-5-13(18-12)19(16,17)14-10-11-6-8-15(2)9-7-11/h4-5,11,14H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFBQVUOXXBNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)

![1-[4-(5-Methoxypyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2645284.png)
![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2645288.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2645289.png)

![1-{[1-(2,2-dimethylpropanoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2645291.png)

![(5-fluoropyridin-3-yl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2645295.png)